
Bis-(PEG6-acid)-SS chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bis-(PEG6-acid)-SS

Cat. No.: B8024985 Get Quote

A Technical Guide to Bis-(PEG6-acid)-SS: Properties, Protocols, and Applications

This guide provides an in-depth overview of the chemical properties, experimental

methodologies, and core applications of Bis-(PEG6-acid)-SS, a homobifunctional and

cleavable crosslinker. Designed for researchers, chemists, and drug development

professionals, this document details the essential characteristics of this reagent and provides

structured protocols for its effective use in bioconjugation and the development of advanced

drug delivery systems.

Core Chemical Properties
Bis-(PEG6-acid)-SS, systematically named Acid-PEG6-SS-PEG6-acid, is a specialized

chemical linker designed for bioconjugation. Its structure features two terminal carboxylic acid

groups and a central disulfide bond, separated by hydrophilic hexaethylene glycol (PEG6)

spacers. This unique architecture imparts specific functionalities crucial for its role in modern

drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][2]

The PEG spacers enhance the solubility of the molecule in aqueous buffers, which is highly

beneficial when working with biological macromolecules.[2] The terminal carboxylic acids serve

as reactive handles for conjugation, while the disulfide bond acts as a cleavable trigger for

payload release in a reducing environment.

Quantitative Data Summary
The following table summarizes the key quantitative properties of Bis-(PEG6-acid)-SS.
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Property Value Source(s)

Systematic Name Acid-PEG6-SS-PEG6-acid [2][3][4]

CAS Number 2055014-97-4 [1][2][3][4]

Molecular Formula C₃₀H₅₈O₁₆S₂ [2][3][4]

Molecular Weight 738.9 g/mol [2][3]

Appearance White to off-white solid or oil Generic Data

Purity Typically ≥95% or ≥98% [2][3]

Storage Conditions -20°C, stored under inert gas [2][3][4]

Solubility Soluble in water, DMSO, DMF Generic Data

Reactive Groups 2 x Carboxylic Acid (-COOH) [2][3]

Cleavage Site 1 x Disulfide Bond (-S-S-) [2][3]

Mechanism of Action and Applications
Bis-(PEG6-acid)-SS is primarily employed as a linker in ADCs to connect a cytotoxic drug to a

monoclonal antibody. The resulting conjugate is designed to be stable in the bloodstream.[5][6]

Upon reaching a target tumor cell, the ADC is internalized. The significantly higher

concentration of glutathione (GSH) inside the cell compared to the extracellular environment

leads to the reductive cleavage of the disulfide bond, releasing the drug payload.[5][6][7]

This targeted release mechanism is a cornerstone of ADC technology, aiming to maximize

therapeutic efficacy at the tumor site while minimizing systemic toxicity.[5][7]

Intracellular Cleavage Signaling Pathway
The diagram below illustrates the glutathione-mediated cleavage of the disulfide bond within

the target cell.
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Mechanism of Intracellular Drug Release via Disulfide Cleavage

Systemic Circulation (Low Glutathione)

Target Cell Cytosol (High Glutathione)

Antibody-Drug Conjugate
(Linker Intact)

Internalized ADC

Internalization

Disulfide Bond
Cleavage

Released
Cytotoxic Drug

Degraded
Antibody/Linker

Therapeutic
Target (e.g., DNA)

Induces Apoptosis

Glutathione (GSH)

Reduction

Click to download full resolution via product page

Mechanism of glutathione-mediated payload release inside a target cell.

Experimental Protocols
The use of Bis-(PEG6-acid)-SS in bioconjugation typically involves a two-stage process:

Activation of Carboxylic Acids: The terminal -COOH groups are activated to form a more

reactive species, commonly an N-hydroxysuccinimide (NHS) ester.
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Conjugation to Amines: The activated linker is then reacted with primary amine groups (-

NH₂) present on the antibody or payload molecule to form stable amide bonds.

Below is a detailed, generalized protocol for conjugating two different amine-containing

molecules (Molecule A and Molecule B) using Bis-(PEG6-acid)-SS.

General Bioconjugation Workflow
The following diagram outlines the key steps in a typical two-step conjugation experiment.
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General Workflow for Bioconjugation
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A typical experimental workflow for using the homobifunctional linker.
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Detailed Methodology: Two-Step Conjugation
Materials:

Bis-(PEG6-acid)-SS

Molecule A (containing a primary amine)

Molecule B (e.g., antibody, containing primary amines)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES, pH 4.7-6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

Part 1: Conjugation of Linker to Molecule A

Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh

solutions of EDC and Sulfo-NHS in Activation Buffer immediately prior to use, as EDC is

susceptible to hydrolysis.[8]

Linker Dissolution: Dissolve Bis-(PEG6-acid)-SS in a small volume of anhydrous DMF or

DMSO before diluting it into the Activation Buffer.

Carboxylic Acid Activation:

Add a 10- to 20-fold molar excess of the dissolved Bis-(PEG6-acid)-SS to a tube.
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Add EDC (e.g., 4 mM final concentration) and Sulfo-NHS (e.g., 10 mM final concentration)

to the linker solution.

Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester on

one end of the linker.[9]

First Conjugation Reaction:

Dissolve Molecule A in Coupling Buffer.

Add the activated linker solution to the Molecule A solution. The pH of the reaction should

be between 7.2 and 8.0 for efficient amine coupling.[10]

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

Purification of Intermediate: Remove excess unreacted linker and activation reagents from

the Molecule A-SS-PEG6-acid intermediate. This can be achieved using dialysis, size-

exclusion chromatography, or other methods appropriate for the size and properties of

Molecule A.

Part 2: Conjugation of Intermediate to Molecule B (Antibody)

Second Carboxylic Acid Activation:

Redissolve the purified Molecule A-SS-PEG6-acid intermediate in fresh Activation Buffer.

Repeat the activation step by adding a fresh solution of EDC and Sulfo-NHS.

Incubate for 15-30 minutes at room temperature.

Second Conjugation Reaction:

Prepare Molecule B (e.g., an antibody) in Coupling Buffer at a concentration of 1-10

mg/mL.[11]

Add the newly activated Molecule A-SS-PEG6-NHS to the Molecule B solution. A typical

starting point is a 10- to 20-fold molar excess of the linker-construct relative to the

antibody.[11]
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Incubate for 2 hours at room temperature with gentle mixing.[9]

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of

10-50 mM. This will hydrolyze any remaining active Sulfo-NHS esters.[8] Incubate for 15

minutes.

Final Purification: Purify the final conjugate (e.g., Molecule A-Linker-Antibody) to remove all

unreacted components. For antibodies, dialysis against PBS or size-exclusion

chromatography is highly effective.

Characterization and Storage: Characterize the final conjugate using appropriate analytical

techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to determine the

drug-to-antibody ratio (DAR). Store the purified conjugate under conditions appropriate for

the antibody, typically at 4°C or frozen at -80°C.

This comprehensive guide provides the foundational knowledge and protocols for utilizing Bis-
(PEG6-acid)-SS in advanced bioconjugation applications. Researchers should optimize

reagent concentrations and reaction times for their specific molecules to achieve the desired

degree of conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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